
AZ6102
Overview
Description
AZ6102 (CAS: 1645286-75-4) is a potent and selective dual inhibitor of Tankyrase 1/2 (TNKS1/2), enzymes within the PARP family that regulate Wnt/β-catenin signaling via poly-ADP-ribosylation of target proteins . Developed by AstraZeneca through high-throughput screening (HTS) and structure-based optimization, this compound exhibits IC50 values of 3 nM (TNKS1) and 1 nM (TNKS2), with >100-fold selectivity over other PARP family members .
Preparation Methods
The synthesis of AZ6102 involves several steps, starting with the preparation of key intermediates. Industrial production methods involve optimizing reaction conditions to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Enzymatic Inhibition and Mechanism
AZ6102 competitively inhibits TNKS1/2 by binding to the NAD⁺-binding pocket, preventing poly-ADP-ribosylation (PARylation) of Axin. This stabilizes Axin2, promoting β-catenin degradation .
Target | IC₅₀ (nM) | Selectivity vs. PARP-1 |
---|---|---|
TNKS1 | 1 | >100-fold |
TNKS2 | 3 | >100-fold |
PARP-1 | 320 | – |
Data from enzymatic assays using recombinant human proteins . |
Cellular Activity
- Inhibits proliferation in Colo320DM cells (GI₅₀ = 40 nM) via Wnt pathway suppression.
- Stabilizes Axin2 protein within 3 hours (EC₅₀ = 5 nM in DLD-1 cells) .
Gene Modulation
Pharmacokinetics and Metabolic Reactions
Parameter | Mouse | Rat |
---|---|---|
Clearance (mL/min/kg) | 24 | 18 |
Half-life (h) | 4 | 3.5 |
Bioavailability | 12% | 18% |
Data from preclinical pharmacokinetic studies . |
Key metabolic pathways :
- Oxidation : Hepatic CYP3A4-mediated oxidation of the methylpyrrolidine group.
- Glucuronidation : Phase II metabolism at the pyrimidinone ring .
Comparative Analysis with XAV939
Parameter | This compound | XAV939 |
---|---|---|
TNKS1 IC₅₀ (nM) | 1 | 11 |
PARP-1 selectivity | >100-fold | 10-fold |
Axin2 stabilization | Sustained (>72 h) | Transient (~24 h) |
Data from enzymatic and cellular assays . |
Scientific Research Applications
Cancer Research
AZ6102 is extensively used in preclinical studies to explore its anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines, particularly those with aberrant Wnt signaling.
- Case Study : In a study involving the Colo320DM cell line, this compound was administered at varying concentrations, leading to significant stabilization of Axin2 protein and modulation of Wnt target genes. This effect was dose-dependent and time-dependent, indicating its potential as a therapeutic agent for cancers driven by Wnt pathway dysregulation .
Cell Biology
The compound is utilized in cellular assays to investigate the role of tankyrases in cell signaling pathways.
- Experimental Findings : In vitro experiments demonstrated that this compound effectively inhibited cell growth in colorectal cancer models while showing limited effects on β-catenin mutant cell lines such as HCT-116, highlighting its specificity .
Drug Development
This compound serves as a reference compound in drug discovery programs aimed at developing new therapeutic agents targeting the Wnt pathway.
- Comparison with Other Compounds : Compared to other tankyrase inhibitors like XAV939 and G007-LK, this compound exhibits superior selectivity and potency, making it an attractive candidate for further development .
Table 1: Comparison of Tankyrase Inhibitors
Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Selectivity over PARPs |
---|---|---|---|
This compound | 3 | 1 | >100-fold |
XAV939 | Not specified | Not specified | Lower than this compound |
G007-LK | Not specified | Not specified | Similar to XAV939 |
Table 2: Efficacy of this compound in Different Cell Lines
Cell Line | Proliferation Inhibition (%) | Mechanism |
---|---|---|
Colo320DM | Significant | Stabilization of Axin proteins |
HCT-116 | Minimal | β-catenin mutation |
MDA-MB-436 | Minimal | BRCA mutation |
Mechanism of Action
AZ6102 exerts its effects by inhibiting tankyrase 1 and tankyrase 2, enzymes involved in the regulation of the Wnt signaling pathway . By stabilizing axin2 protein, this compound disrupts the degradation of β-catenin, leading to the modulation of Wnt target genes . This inhibition affects various cellular processes, including cell proliferation and differentiation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
MN-64
- Target : TNKS1 (IC50 = 6 nM), TNKS2 (IC50 = 72 nM) .
- Selectivity : Less selective than AZ6102, with weaker TNKS2 inhibition.
- Application : Primarily used in research to study Wnt signaling.
JW55
- Target : TNKS1/2 inhibitor targeting the PARP domain .
- Mechanism : Stabilizes AXIN1/2, promoting β-catenin degradation.
XAV939
Pharmacological and Binding Affinity Comparisons
Pharmacokinetics and Drug Resistance
- This compound :
- Moderate oral bioavailability in rodents; stable in plasma with low efflux (Caco2 efflux ratio <2) .
Biological Activity
AZ6102 is a small molecule inhibitor primarily targeting tankyrases TNKS1 and TNKS2, which play crucial roles in the Wnt signaling pathway. This compound has garnered attention for its potential applications in cancer therapy due to its ability to inhibit cellular proliferation and induce apoptosis in various cancer cell lines.
- Chemical Name : rel-2-[4-[6-[(3 R,5 S)-3,5-Dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-4 H-pyrrolo[2,3-d]pyrimidin-4-one
- CAS Number : 1645286-75-4
- Purity : ≥98%
This compound functions as a potent inhibitor of TNKS1 and TNKS2 with IC50 values of 1 nM and 3 nM, respectively. It exhibits over 100-fold selectivity for these targets compared to other PARP family enzymes, such as PARP-1, PARP-2, and PARP-6 . By inhibiting tankyrase activity, this compound stabilizes AXIN proteins, leading to the downregulation of the Wnt signaling pathway, which is often dysregulated in cancer .
Inhibition of Wnt Signaling
This compound has been shown to inhibit Wnt signaling effectively in various cellular models. In DLD-1 cells, the compound demonstrated an IC50 value of 5 nM for Wnt pathway inhibition . This inhibition is critical as aberrant Wnt signaling is implicated in numerous cancers, including colorectal cancer.
Anti-Proliferative Effects
Research indicates that this compound exhibits significant anti-proliferative effects against several cancer cell lines. For instance, studies have reported that this compound can induce cell cycle arrest and apoptosis in colorectal cancer models . The compound's efficacy was further validated through combination therapy studies where it was used alongside other chemotherapeutics, enhancing overall therapeutic outcomes.
Pharmacokinetics
This compound displays moderate oral bioavailability and favorable pharmacokinetic properties in preclinical studies. Its low efflux across Caco-2 cells suggests a reduced likelihood of developing resistance mechanisms often seen with other anticancer agents .
Combination Therapy Studies
Recent studies have explored this compound's potential when used in combination with other inhibitors. For example:
- Study on EGFR Inhibitors : In a study involving osimertinib (an EGFR inhibitor), this compound was identified as a key component in drug combination screens that showed enhanced therapeutic efficacy against drug-resistant cancer phenotypes .
Study | Combination | Outcome |
---|---|---|
EGFR Inhibitor Study | Osimertinib + this compound | Delayed tumor regrowth in xenograft models |
Colorectal Cancer Study | This compound + Irinotecan | Enhanced anti-tumor activity compared to monotherapy |
In Vivo Efficacy
In vivo experiments using patient-derived xenograft models have shown that this compound not only inhibits tumor growth but also alters gene expression profiles associated with tumor progression and metastasis. The combination of this compound with traditional chemotherapeutics has demonstrated synergistic effects, leading to improved survival rates in treated subjects .
Q & A
Q. What is the molecular target and inhibitory profile of AZ6102 in Wnt/β-catenin signaling studies?
Answer: this compound is a dual inhibitor of TNKS1 (IC50 = 3 nM) and TNKS2 (IC50 = 1 nM), with >100-fold selectivity over other PARP family members (e.g., PARP1/2/6 IC50 > 2 µM). It suppresses Wnt signaling by stabilizing AXIN2 and disrupting β-catenin-mediated transcription, making it valuable for studying Tankyrase-dependent oncogenic pathways . Researchers should validate target engagement using AXIN2 mRNA/protein quantification as a pharmacodynamic marker .
Q. What experimental controls are essential when assessing this compound's specificity in cellular models?
Answer: Critical controls include:
- PARP1/2 inhibitors (e.g., olaparib) to rule out off-target effects.
- TNKS1/2 knockout cells to confirm on-target activity.
- Dose-response curves (0.1–10 µM) to differentiate specific inhibition from cytotoxicity.
- AXIN2 monitoring to confirm Wnt pathway modulation .
Q. How can conflicting data on this compound sensitivity across DLBCL subtypes be methodologically resolved?
Answer: Contradictory sensitivity patterns (e.g., ABC-DLBCL vs. GCB-DLBCL) require:
- Transcriptomic profiling to identify compensatory pathways (e.g., NF-κB/MAPK).
- Co-treatment experiments with pathway-specific inhibitors (e.g., MAPK inhibitors) to test synthetic lethality.
- Patient-derived xenografts to validate clinical relevance .
Q. What in vitro assay conditions optimize this compound's stability and activity in endothelial barrier studies?
Answer: For consistent results:
- Use 1 µM this compound in serum-containing media for ≤24 hours to balance efficacy and solubility.
- Pre-warm solutions to 37°C to prevent precipitation.
- Combine with TEER measurements and FITC-dextran permeability assays at 6-hour intervals to capture dynamic effects .
Q. How should researchers address batch-to-batch variability in this compound-mediated Wnt inhibition?
Answer: Standardize protocols by:
- Preparing fresh DMSO stocks (<1 month old).
- Validating each batch via TNKS1/2 enzymatic assays .
- Including AXIN2 qPCR as an internal control across experiments.
- Using shared positive controls (e.g., XAV939) for inter-laboratory reproducibility .
Q. What integrated approaches reconcile this compound's differential effects on gene expression versus phenotypic outcomes?
Answer: Combine:
- RNA-seq to identify GECPAR-regulated genes (e.g., KLF6, NOTCH2).
- Functional assays (e.g., cell cycle analysis, apoptosis assays).
- Time-course experiments (6–72 hours post-treatment) to distinguish primary transcriptional responses from secondary adaptations .
Q. How can researchers validate this compound's target engagement in 3D tumor spheroid models?
Answer: Implement:
- Immunofluorescence for TNKS1/2 subcellular localization.
- Western blotting of AXIN2 accumulation.
- β-catenin/TCF reporter assays to quantify transcriptional activity.
- Normalize results to spheroid volume changes measured via confocal microscopy .
Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects on vascular permeability?
Answer: Use:
- Mixed-effects models to account for repeated measurements over time.
- Bonferroni correction for multiple comparisons between treatment groups.
- 95% confidence intervals for IC50 determinations in permeability assays .
Q. Key Methodological Considerations
- Data Presentation : Follow journal guidelines for tables/figures (e.g., Roman numerals for tables, metric system for measurements) .
- Reproducibility : Provide detailed experimental protocols, including cell lines, passage numbers, and reagent sources .
- Ethical Standards : Disclose conflicts of interest and obtain permissions for reused data/figures .
Properties
IUPAC Name |
2-[4-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]phenyl]-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-15-11-22(31-13-16(2)27-17(3)14-31)26-12-21(15)18-5-7-19(8-6-18)23-28-24-20(25(32)29-23)9-10-30(24)4/h5-12,16-17,27H,13-14H2,1-4H3,(H,28,29,32)/t16-,17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPTUQOMNJBIET-CALCHBBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.